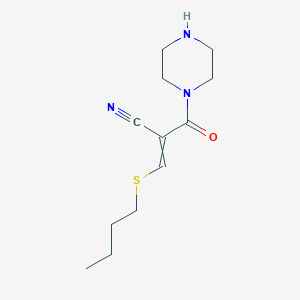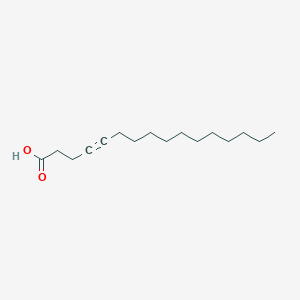![molecular formula C22H26AsClSi B14368682 Triphenyl[(trimethylsilyl)methyl]arsanium chloride CAS No. 93746-52-2](/img/structure/B14368682.png)
Triphenyl[(trimethylsilyl)methyl]arsanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[(trimethylsilyl)methyl]arsanium chloride is an organoarsenic compound characterized by the presence of a triphenylarsine group bonded to a trimethylsilyl-substituted methyl group, with a chloride counterion. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(trimethylsilyl)methyl]arsanium chloride typically involves the reaction of triphenylarsine with a trimethylsilyl-substituted methyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Ph3As+ClCH2Si(CH3)3→Ph3AsCH2Si(CH3)3Cl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large-scale reactors and stringent control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[(trimethylsilyl)methyl]arsanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) species.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can replace the chloride ion under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while substitution reactions can produce a variety of organoarsenic derivatives.
Wissenschaftliche Forschungsanwendungen
Triphenyl[(trimethylsilyl)methyl]arsanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the field of cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triphenyl[(trimethylsilyl)methyl]arsanium chloride involves its interaction with molecular targets through its arsenic center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The trimethylsilyl group provides steric protection, enhancing the stability and reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylarsine: Lacks the trimethylsilyl-substituted methyl group, resulting in different reactivity and applications.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the arsenic center, leading to distinct chemical behavior.
Triphenylmethyl chloride: Similar in structure but with a carbon center instead of arsenic, affecting its chemical properties.
Uniqueness
Triphenyl[(trimethylsilyl)methyl]arsanium chloride is unique due to the combination of the triphenylarsine and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93746-52-2 |
|---|---|
Molekularformel |
C22H26AsClSi |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
triphenyl(trimethylsilylmethyl)arsanium;chloride |
InChI |
InChI=1S/C22H26AsSi.ClH/c1-24(2,3)19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QKQNCCXAIYGJAM-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)





![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)


![2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane](/img/structure/B14368649.png)

